

# The Dawn of Chemotherapy: Early Studies of Methotrexate Hydrate in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The mid-20th century marked a pivotal turning point in the fight against cancer, largely initiated by the groundbreaking work on folic acid antagonists. This guide delves into the seminal early studies of methotrexate and its precursor, aminopterin, in the context of leukemia research. It provides a technical overview of the foundational experiments that laid the groundwork for modern chemotherapy, offering insights into the experimental protocols, quantitative outcomes, and the molecular mechanisms that were beginning to be unraveled. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the origins of one of the most critical classes of anticancer agents.

# The Pioneering Work of Dr. Sidney Farber

The story of methotrexate begins with the astute observations of Dr. Sidney Farber. In the 1940s, leukemia was a uniformly fatal disease in children, with a median survival of only 3.9 months from the first symptom to death.[1] Farber, a pathologist at Children's Hospital in Boston, noted that folic acid, a vitamin essential for cell division, seemed to accelerate the progression of leukemia in his patients.[2][3] This led to the logical, yet revolutionary, hypothesis that blocking the action of folic acid could inhibit the proliferation of leukemic cells.



At Farber's request, a series of folic acid antagonists were synthesized, including aminopterin. [1] In 1947, Farber and his team began a clinical trial to test the efficacy of aminopterin in children with acute leukemia.[1][4] This study, published in 1948 in the New England Journal of Medicine, is widely regarded as the dawn of the modern era of chemotherapy.[2][5]

### **Quantitative Data from Early Clinical Trials**

The initial results of Farber's work with aminopterin, while not a cure, were unprecedented. For the first time, temporary remissions were achieved in a significant number of patients with acute leukemia. The quantitative outcomes from these early studies are summarized below.

Table 1: Results of Farber's 1948 Study on Aminopterin

in Childhood Acute Leukemia[1][2][3]

| Parameter                                           | Value      |
|-----------------------------------------------------|------------|
| Number of Patients Treated                          | 16         |
| Number of Patients Achieving Temporary<br>Remission | 10         |
| Patients with No Remission                          | 2          |
| Patients Who Died Within a Few Months               | 4          |
| Longest Complete Remission (off therapy)            | 47 days[3] |

In a follow-up study published in 1949, Farber reported on approximately 60 additional children treated with aminopterin or the closely related compound, amethopterin (methotrexate). More than half of these patients also experienced significant temporary remissions.[1][6]

# **Experimental Protocols of Early Studies**

While detailed, step-by-step protocols from the 1940s are not available in the same format as modern clinical trial documentation, key aspects of the methodology used in Farber's pioneering 1948 study can be reconstructed from historical accounts.

### Farber's 1948 Aminopterin Trial Protocol Overview



- Drug Administered: Aminopterin (4-aminopteroyl-glutamic acid), a folic acid antagonist.[2][5]
- Patient Population: 16 critically ill children with acute leukemia.[1][2]
- Dosage: The daily dose of aminopterin was adjusted for each patient, ranging from 0.25 to 1.0 mg.[1]
- Route of Administration: The exact route of administration in the initial study is not consistently specified in all retrospective accounts, but later reports on similar protocols mention oral administration.[7]
- Monitoring and Dose Adjustment: Patients were monitored closely. The administration of aminopterin was halted if toxic side effects, such as stomatitis (ulceration of the mucous membrane of the mouth), internal hemorrhage, or severe bone marrow depletion (aplasia), became severe and could not be mitigated by crude liver extract.[1]
- Definition of Remission: Remission was characterized by a significant reduction or complete
  disappearance of leukemic blast cells from the peripheral blood and bone marrow,
  accompanied by the recovery of normal blood cell production (hematopoiesis).[2][3] Clinical
  improvements, such as the regression of enlarged liver and spleen (hepatosplenomegaly),
  were also considered.[2][3]

It is important to note that these early trials were conducted before the establishment of modern clinical trial phases and rigorous statistical analysis. The dramatic nature of the remissions, however, provided a clear and compelling signal of the drug's activity.[1]

# Mechanism of Action: The Molecular Basis of Folic Acid Antagonism

Methotrexate and aminopterin exert their cytotoxic effects by acting as potent inhibitors of the enzyme dihydrofolate reductase (DHFR).[8][9][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[8][9][11] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[8][9]



By competitively inhibiting DHFR, methotrexate leads to a depletion of intracellular THF.[8][9] This, in turn, disrupts the de novo synthesis of purines and thymidylate, thereby inhibiting DNA replication and cell division.[8][9][12] This effect is most pronounced in rapidly dividing cells, such as cancer cells, making them particularly susceptible to the effects of the drug.[9]

The inhibition of DHFR leads to a cascade of downstream effects, including:

- Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for thymidylate synthase, the enzyme that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[8][13]
- Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines.[8][14][15]

# Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the early studies of methotrexate.



Click to download full resolution via product page

Diagram 1: Mechanism of Action of Methotrexate via DHFR Inhibition.





Click to download full resolution via product page

Diagram 2: Experimental Workflow of Farber's 1948 Aminopterin Study.

### Conclusion

The early studies on folic acid antagonists, spearheaded by Dr. Sidney Farber, represent a monumental leap in the history of medicine. The initial trials with aminopterin, and subsequently methotrexate, demonstrated for the first time that chemical agents could induce remissions in a previously incurable disease. While these early remissions were temporary, they provided the crucial proof-of-concept that fueled decades of research, leading to the development of combination chemotherapy regimens that have dramatically improved survival rates for



childhood leukemia. The foundational understanding of the mechanism of action of methotrexate as a DHFR inhibitor has paved the way for the rational design of other antimetabolites and targeted cancer therapies. This historical perspective serves as a powerful reminder of the importance of keen clinical observation, courageous experimentation, and a deep understanding of the underlying biology of disease in the ongoing quest to conquer cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloodcancer.org.uk [bloodcancer.org.uk]
- 5. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4-aminopteroyl-glutamic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jameslindlibrary.org [jameslindlibrary.org]
- 7. ccim.org [ccim.org]
- 8. benchchem.com [benchchem.com]
- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. Dihydrofolate reductase inhibitor Wikipedia [en.wikipedia.org]
- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a whole cell assay to measure methotrexate-induced inhibition of thymidylate synthase and de novo purine synthesis in leukaemia cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Mechanism of thymidylate synthase inhibition by methotrexate in human neoplastic cell lines and normal human myeloid progenitor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purine metabolism Wikipedia [en.wikipedia.org]
- 15. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dawn of Chemotherapy: Early Studies of Methotrexate Hydrate in Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562825#early-studies-on-methotrexatehydrate-for-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com